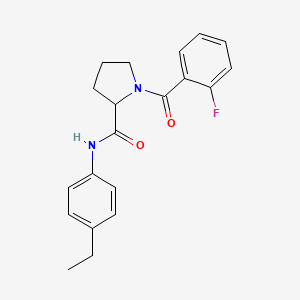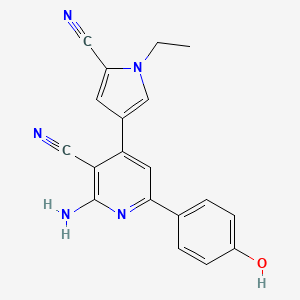
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)prolinamide, commonly known as EF-24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF-24 belongs to the class of curcumin analogs, which are known for their anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of EF-24 is complex and involves multiple pathways. EF-24 has been found to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer. EF-24 has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EF-24 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EF-24 has also been found to reduce oxidative stress by increasing the production of antioxidants. In addition, EF-24 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
实验室实验的优点和局限性
One of the advantages of EF-24 is its potent anticancer properties. It has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. However, EF-24 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. In addition, EF-24 has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
EF-24 has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Development of new formulations to improve its solubility and bioavailability.
3. Exploration of its potential as a combination therapy with other anticancer drugs.
4. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases.
5. Study of its mechanism of action in more detail to identify new targets for cancer therapy.
Conclusion:
EF-24 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses potent anti-inflammatory, antioxidant, and anticancer properties and has been found to inhibit the growth of various cancer cells. Further research is needed to explore its potential as a therapeutic agent in humans.
合成方法
EF-24 can be synthesized by a multistep process that involves the condensation of 4-ethylphenylhydrazine with 2-fluorobenzoyl chloride to form N-(4-ethylphenyl)-2-fluorobenzamide. This intermediate is then reacted with proline to form EF-24. The synthesis of EF-24 is a complex process that requires expertise in organic chemistry.
科学研究应用
EF-24 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been found to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-9-11-15(12-10-14)22-19(24)18-8-5-13-23(18)20(25)16-6-3-4-7-17(16)21/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFYAVQEVHAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6004617.png)
![1-(2,5-dimethylphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B6004630.png)
![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6004688.png)
![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)